molecular formula C5H9ClN4 B8332892 4-Methyl-1H-pyrazole-1-carboximidamide hydrochloride

4-Methyl-1H-pyrazole-1-carboximidamide hydrochloride

Cat. No. B8332892
M. Wt: 160.60 g/mol
InChI Key: LHLVUIIZODWCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1H-pyrazole-1-carboximidamide hydrochloride is a useful research compound. Its molecular formula is C5H9ClN4 and its molecular weight is 160.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-1H-pyrazole-1-carboximidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1H-pyrazole-1-carboximidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Methyl-1H-pyrazole-1-carboximidamide hydrochloride

Molecular Formula

C5H9ClN4

Molecular Weight

160.60 g/mol

IUPAC Name

4-methylpyrazole-1-carboximidamide;hydrochloride

InChI

InChI=1S/C5H8N4.ClH/c1-4-2-8-9(3-4)5(6)7;/h2-3H,1H3,(H3,6,7);1H

InChI Key

LHLVUIIZODWCRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C(=N)N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-Methyl-1H-pyrazole (4.9 g, 60 mmol) was added cyanamide (2.5 g, 60 mmol), HCl (5.6 mL, 62 mmol, 4 M in dioxane) and dioxane (60 mL). The reaction was heated to 110° C. and aged for 9 h. It was then aged at rt overnight. The mixture was diluted with Et2O and stirred for 10 min. The product was isolated by filtration and washed with Et2O to afford the title compound.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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